molecular formula C7H16ClNO2 B6245856 methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride CAS No. 1400877-87-3

methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride

Cat. No.: B6245856
CAS No.: 1400877-87-3
M. Wt: 181.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by its chiral center at the 3rd carbon atom, which gives rise to its (R)-configuration. This compound is often used in various scientific research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with the appropriate starting material, such as (3R)-3-amino-2,2-dimethylbutanoic acid.

  • Esterification: The carboxylic acid group is converted to its methyl ester derivative through esterification using methanol in the presence of an acid catalyst.

  • Chlorination: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of flow microreactors can enhance the efficiency and sustainability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form the corresponding amine oxide.

  • Reduction: The ester group can be reduced to form the corresponding alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and strong bases are typically employed.

Major Products Formed:

  • Oxidation: Amine oxide derivatives.

  • Reduction: Alcohol derivatives.

  • Substitution: Substituted amine derivatives.

Scientific Research Applications

Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.

  • Biology: The compound is employed in biochemical assays to investigate enzyme activities and metabolic pathways.

  • Medicine: It is used in drug discovery and development processes to identify potential therapeutic agents.

  • Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The chiral center of the compound plays a crucial role in its biological activity, influencing its binding affinity and selectivity towards enzymes and receptors.

Comparison with Similar Compounds

  • Methyl (3S)-3-amino-2,2-dimethylbutanoate hydrochloride: The enantiomer of the compound, differing only in the configuration at the chiral center.

  • Methyl (2R)-2-amino-2-methylpropanoate hydrochloride: A structurally related compound with a different amino acid backbone.

Uniqueness: Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride is unique due to its specific (R)-configuration, which imparts distinct biological and chemical properties compared to its enantiomer and structurally related compounds.

Properties

CAS No.

1400877-87-3

Molecular Formula

C7H16ClNO2

Molecular Weight

181.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.